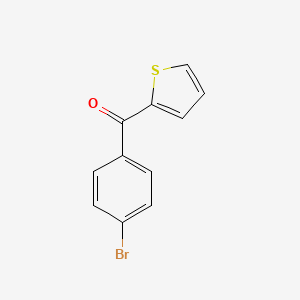

(4-Bromophenyl)(thiophen-2-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUPBKRQEURUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547664 | |

| Record name | (4-Bromophenyl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-65-0 | |

| Record name | (4-Bromophenyl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Palladium Catalyzed Cross Coupling:modern Synthetic Methods, Particularly the Suzuki Miyaura Cross Coupling Reaction, Offer a Versatile Pathway.wikipedia.orgthis Route Typically Involves the Palladium Catalyzed Reaction Between a Thiophene Based Organoboron Reagent and a 4 Bromophenyl Halide, or Vice Versa. a Common Variant for Ketone Synthesis is the Coupling of 4 Bromobenzoyl Chloride with 2 Thienylboronic Acid.acs.orgthe Reaction Requires a Palladium 0 Catalyst, a Suitable Ligand, and a Base to Proceed Through a Catalytic Cycle Involving Oxidative Addition, Transmetalation, and Reductive Elimination.researchgate.netyoutube.com

Intermediates Identification and Characterization

Understanding the transient species formed during the reaction is crucial for mechanistic elucidation.

Friedel-Crafts Acylation Intermediates: The mechanism proceeds through two key intermediates:

Acylium Ion: The first step is the reaction between the Lewis acid (e.g., AlCl₃) and 4-bromobenzoyl chloride. The Lewis acid coordinates to the chlorine atom, weakening the C-Cl bond and leading to its cleavage. This generates a highly electrophilic acylium ion, [4-BrC₆H₄CO]⁺, which is stabilized by resonance. sigmaaldrich.comyoutube.com

Sigma Complex (Arenium Ion): The acylium ion is then attacked by the electron-rich thiophene ring. Attack at the C2 position is favored as the resulting cationic intermediate, a sigma complex, is stabilized by three resonance structures, which delocalize the positive charge more effectively than the two resonance structures possible from an attack at the C3 position. stackexchange.comechemi.com This intermediate then loses a proton to regenerate the aromaticity of the thiophene ring, yielding the final ketone product.

Palladium-Catalyzed Cross-Coupling Intermediates: The Suzuki-Miyaura catalytic cycle involves a series of well-characterized organopalladium intermediates:

Oxidative Addition Complex: The cycle begins with the oxidative addition of the 4-bromobenzoyl chloride to a palladium(0) species (typically L₂Pd⁰, where L is a phosphine (B1218219) ligand). This forms a square planar palladium(II) complex, L₂Pd(CO-Ar)(X), where Ar is the 4-bromophenyl group and X is the chloride. nih.govcsbsju.edu

Pre-transmetalation and Transmetalation Intermediates: Before the transfer of the organic group from boron to palladium, a pre-transmetalation intermediate is formed. Depending on the conditions, this can be a tricoordinate boronic acid complex or a tetracoordinate boronate complex containing a Pd-O-B linkage. illinois.edu The base plays a critical role in activating the organoboron compound, facilitating the subsequent transmetalation step. During transmetalation, the thienyl group from the boronic acid replaces the halide ligand on the palladium(II) center, forming a diorganopalladium(II) complex, L₂Pd(CO-Ar)(Thienyl). researchgate.netrsc.org

Reductive Elimination Complex: The final step is the reductive elimination from the diorganopalladium(II) intermediate. The 4-bromobenzoyl and thienyl groups couple and are expelled from the palladium center, forming the C-C bond of the final ketone product and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com This step typically requires the intermediate to adopt a cis configuration.

Mechanistic Insights from Control Experiments

Control experiments have been fundamental in substantiating the proposed mechanisms for both pathways.

Friedel-Crafts Acylation:

Catalyst Stoichiometry: In reactions using aluminum chloride, it is often required in stoichiometric amounts, not catalytic quantities. This is because the Lewis acid strongly coordinates with the carbonyl oxygen of the ketone product, forming a stable complex and preventing it from acting as a catalyst for further reactions. organic-chemistry.org This observation supports the direct and strong interaction between the catalyst and carbonyl-containing species.

Catalyst Choice: The use of milder Lewis acids like zinc chloride can be advantageous in the acylation of sensitive heterocycles like thiophene, reducing side reactions and resinification that can occur with stronger catalysts like AlCl₃. google.comacs.org This highlights the role of the catalyst in not only promoting the reaction but also influencing its selectivity and yield.

Regioselectivity Studies: Competitive acylation experiments and detailed product analysis consistently show that substitution occurs almost exclusively at the C2 (or C5) position of unsubstituted thiophene. This provides strong evidence for the proposed sigma complex intermediate, whose stability dictates the reaction's regiochemical outcome. stackexchange.comacs.org

Palladium-Catalyzed Cross-Coupling:

Role of Base: The Suzuki-Miyaura reaction does not proceed in the absence of a base. Mechanistic studies have investigated two primary roles for the base: formation of a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻) that reacts with the Pd-X complex (the "boronate pathway"), or reaction with the Pd-X complex to form a Pd-OH or Pd-OR species that then reacts with the neutral boronic acid (the "hydroxo pathway"). researchgate.netnih.gov Rate comparison studies suggest that for many systems, the reaction between a palladium-hydroxo complex and the neutral boronic acid is significantly faster. nih.gov

Ligand Effects: The choice of phosphine ligand (or N-heterocyclic carbene) coordinated to the palladium center dramatically influences the catalyst's stability and reactivity. Bulky, electron-rich ligands generally accelerate the oxidative addition and reductive elimination steps, leading to higher catalytic turnover. Control experiments omitting the ligand often result in catalyst decomposition (formation of palladium black) and low yields.

Isotopic Labeling: Deuterium labeling experiments have been used to confirm that the reductive elimination step is intramolecular. When two different palladium complexes, one with deuterated aryl groups and one without, are mixed, no crossover products are observed, indicating that the two organic groups that couple originate from the same palladium center. libretexts.org

Kinetics of Reaction Processes

Friedel-Crafts Acylation: The kinetics of Friedel-Crafts acylation can be complex, often influenced by reaction conditions and the specific substrates and catalysts used.

Rate Dependence: The reaction rate is dependent on the concentrations of the aromatic substrate, the acylating agent, and the catalyst. Studies on the acylation of thiophene have investigated how factors such as temperature, catalyst dosage, and the molar ratio of reactants affect the conversion rate and product yield. researchgate.nettsijournals.com For instance, an excess of the acylating agent can significantly increase the yield of the ketone. google.com

Activation Energy: Kinetic studies have established that the reaction is kinetically controlled, and the apparent activation energy has been calculated for related systems. For the acylation of anisole, an apparent activation energy of 15.46 kcal/mol was determined, providing insight into the energy barrier of the reaction. acs.org

Rate-Determining Step: For reactive aromatic compounds like thiophene, the formation of the sigma complex is typically the rate-determining step. This step involves the disruption of the aromatic system and has the highest energy barrier in the reaction coordinate.

Palladium-Catalyzed Cross-Coupling: The kinetics of the Suzuki-Miyaura catalytic cycle are influenced by the rates of its three primary steps.

Chemical Reactivity and Transformation Studies of 4 Bromophenyl Thiophen 2 Yl Methanone

Halogen-Mediated Reactivity

The presence of a bromine atom on the phenyl ring is a key feature that significantly influences the molecule's electronic properties and provides a handle for further functionalization through cross-coupling and substitution reactions.

Nucleophilic Substitution Reactions at the Bromine Center

The carbon-bromine bond on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions, which serve as powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the substitution of the bromine atom with a variety of aryl or heteroaryl groups.

While studies specifically on (4-Bromophenyl)(thiophen-2-yl)methanone are not extensively detailed, research on closely related imine analogues demonstrates the high reactivity of the 4-bromophenyl group in these transformations. For instance, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline and N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine have been successfully coupled with various arylboronic acids using a palladium catalyst. researchgate.netnih.gov In these reactions, the bromo group on the phenyl ring is preferentially substituted over a bromo group on a thiophene (B33073) ring, indicating its higher reactivity under these conditions. nih.gov

These reactions are typically carried out using a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base and an appropriate solvent. nih.gov The reaction proceeds via an oxidative addition, transmetalation, and reductive elimination cycle. The versatility of this reaction allows for the introduction of a wide range of functional groups, significantly diversifying the molecular structure.

| Substrate | Coupling Partner (ArB(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 90 | 44 | nih.gov |

| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 4-chlorophenyl boronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 90 | 51 | nih.gov |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 58 | researchgate.net |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 65 | researchgate.net |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 72 | researchgate.net |

Carbonyl Group Transformations

The carbonyl group acts as a key functional site, susceptible to both reduction and oxidation, leading to the formation of alcohols or esters, respectively.

Reduction Pathways

The ketone functionality in this compound can be readily reduced to a secondary alcohol, (4-bromophenyl)(thiophen-2-yl)methanol. This transformation is a standard reaction in organic chemistry, typically achieved with high efficiency using hydride-based reducing agents.

Common reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol, or lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). Sodium borohydride is a milder and more selective reagent, well-suited for reducing ketones without affecting other potentially reducible groups. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent.

Oxidation Pathways

The oxidation of a ketone is a more challenging transformation compared to its reduction. Ketones are generally stable to common oxidizing agents. However, under specific conditions, the carbonyl group can undergo oxidative cleavage or rearrangement.

One potential, though not commonly reported for this specific substrate, is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent aryl groups. The migratory aptitude of the adjacent groups determines the product; typically, aryl groups with electron-donating substituents migrate preferentially. In the case of this compound, this could theoretically lead to two possible ester products, depending on whether the 4-bromophenyl or the thien-2-yl group migrates.

Thiophene Ring Reactivity

The thiophene ring is an electron-rich five-membered aromatic heterocycle. chemenu.com It is significantly more reactive towards electrophilic aromatic substitution than benzene (B151609). wikipedia.org The substitution pattern is heavily influenced by the existing substituent on the ring.

In this compound, the 2-position of the thiophene ring is occupied by the acyl group. This group is electron-withdrawing and deactivating, thus reducing the nucleophilicity of the thiophene ring compared to unsubstituted thiophene. In electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, the acyl group directs incoming electrophiles primarily to the 5-position. chemenu.com Attack at the 5-position leads to a more stable cationic intermediate (sigma complex) compared to attack at other positions. Therefore, reactions like bromination or nitration would be expected to yield the 5-substituted derivative as the major product. The reaction conditions for such substitutions on thiophene need to be milder than those used for benzene to avoid polymerization or ring-opening, especially with strong acids. matanginicollege.ac.in

Functionalization Strategies on the Thiophene Moiety of this compound

The thiophene ring in this compound is an electron-rich aromatic system, making it amenable to various functionalization strategies. The presence of the electron-withdrawing 4-bromobenzoyl group at the 2-position deactivates the ring towards electrophilic substitution compared to unsubstituted thiophene, but reactions can still be achieved, typically directing incoming electrophiles to the 5-position. Furthermore, the introduction of functional groups allows for subsequent transformations, such as metal-catalyzed cross-coupling reactions, to build more complex molecular architectures.

Research into the functionalization of the thiophene moiety of this compound has explored several avenues to introduce new substituents and modify its chemical properties. These strategies are crucial for the development of novel derivatives with potential applications in medicinal chemistry and materials science.

One key approach involves the introduction of substituents at the 4 and 5-positions of the thiophene ring. While direct electrophilic substitution is a common method for functionalizing thiophenes, the synthesis of more complex derivatives often requires a multi-step approach. For instance, the synthesis of (4-Bromophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone demonstrates the feasibility of introducing both a morpholine (B109124) and a pyridine (B92270) group onto the thiophene ring, indicating that the core structure can be significantly elaborated.

Another important strategy for modifying the thiophene ring is through metal-catalyzed cross-coupling reactions. This typically involves the initial halogenation of the thiophene ring, followed by coupling with a suitable partner. For example, the Suzuki cross-coupling reaction is a powerful tool for forming new carbon-carbon bonds. In a process analogous to the functionalization of other 2-acylthiophenes, this compound can be first brominated at the 5-position to yield (4-Bromophenyl)(5-bromothiophen-2-yl)methanone. This bromo-derivative can then serve as a substrate in Suzuki coupling reactions with various arylboronic acids to introduce a range of aryl groups at the 5-position. This approach offers a versatile route to a library of 5-aryl-(4-Bromophenyl)(thiophen-2-yl)methanone derivatives.

The following table summarizes a representative functionalization strategy for the thiophene moiety of this compound, highlighting the transformation of the parent compound into a more complex derivative.

| Starting Material | Reagent(s) and Conditions | Product | Reaction Type |

| This compound | 1. N-Bromosuccinimide (NBS), Acetic Acid/Chloroform | (4-Bromophenyl)(5-bromothiophen-2-yl)methanone | Electrophilic Halogenation |

| (4-Bromophenyl)(5-bromothiophen-2-yl)methanone | 2. Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, Reflux | (4-Bromophenyl)(5-arylthiophen-2-yl)methanone | Suzuki Cross-Coupling |

This two-step sequence, involving an initial electrophilic bromination followed by a palladium-catalyzed Suzuki coupling, provides a reliable and adaptable method for the synthesis of a diverse range of 5-aryl substituted derivatives of this compound. The specific aryl group introduced in the second step can be varied widely by choosing the appropriate arylboronic acid, thus allowing for fine-tuning of the molecule's electronic and steric properties.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of proton (¹H) and carbon-13 (¹³C) nuclei, the precise structure of "(4-Bromophenyl)(thiophen-2-yl)methanone" can be determined.

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons on the 4-bromophenyl and thiophen-2-yl rings. The aromatic region of the spectrum would be of particular interest.

The protons on the 4-bromophenyl ring are anticipated to appear as two doublets, a characteristic AA'BB' system, due to the symmetrical substitution pattern. The protons ortho to the carbonyl group are expected to be deshielded and resonate at a lower field compared to the protons meta to the carbonyl group.

The protons of the thiophene (B33073) ring will also give rise to characteristic signals. The proton at the 5-position of the thiophene ring is expected to be the most deshielded among the thiophene protons due to its proximity to the sulfur atom and the electron-withdrawing effect of the carbonyl group. The protons at the 3 and 4-positions will have distinct chemical shifts and will show coupling to each other.

A representative dataset for a closely related compound, (4-Bromophenyl)(phenyl)methanone, shows aromatic protons in the range of δ 7.49-7.81 ppm. For "this compound," the thiophene protons would also fall within this aromatic region, with specific shifts influenced by the heteroatom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2', H-6' (Bromophenyl) | 7.70 - 7.80 | Doublet |

| H-3', H-5' (Bromophenyl) | 7.60 - 7.70 | Doublet |

| H-5 (Thiophene) | 7.80 - 7.90 | Doublet of doublets |

| H-3 (Thiophene) | 7.65 - 7.75 | Doublet of doublets |

| H-4 (Thiophene) | 7.15 - 7.25 | Triplet |

Note: The predicted values are based on the analysis of similar structures and may vary slightly from experimental values.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will produce a distinct signal.

The carbonyl carbon is expected to be the most deshielded carbon and will appear at a significantly downfield chemical shift, typically in the range of 180-190 ppm. The carbon atoms of the 4-bromophenyl ring will show four distinct signals, with the carbon attached to the bromine atom (C-4') appearing at a characteristic chemical shift. The quaternary carbon attached to the carbonyl group (C-1') will also be readily identifiable.

The thiophene ring will exhibit four signals for its four carbon atoms. The carbon atom adjacent to the sulfur and the carbonyl group (C-2) will be significantly deshielded. The other carbon atoms of the thiophene ring (C-3, C-4, and C-5) will have chemical shifts characteristic of a sulfur-containing aromatic heterocycle. For a related compound, (4-Bromophenyl)(phenyl)methanone, the carbonyl carbon appears at δ 194.6 ppm, and the aromatic carbons are observed between δ 126.5 and 136.1 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 185 - 195 |

| C-1' (Bromophenyl) | 135 - 140 |

| C-2', C-6' (Bromophenyl) | 130 - 135 |

| C-3', C-5' (Bromophenyl) | 131 - 133 |

| C-4' (Bromophenyl) | 127 - 130 |

| C-2 (Thiophene) | 142 - 145 |

| C-3 (Thiophene) | 134 - 137 |

| C-4 (Thiophene) | 128 - 130 |

| C-5 (Thiophene) | 135 - 138 |

Note: The predicted values are based on the analysis of similar structures and may vary slightly from experimental values.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of "this compound" is expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically observed in the region of 1630-1680 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the attached aromatic rings.

Other characteristic absorption bands would include those for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic rings (in the region of 1400-1600 cm⁻¹), and the C-Br stretching vibration, which is expected to appear in the fingerprint region at lower wavenumbers. The vibrations associated with the thiophene ring, including C-S stretching, will also contribute to the unique fingerprint of the molecule in the IR spectrum.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1640 - 1660 | Strong |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aromatic C=C Stretch | 1580 - 1600, 1450 - 1500 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium |

| Thiophene Ring Vibrations | Various in fingerprint region | Medium to Weak |

Note: The predicted values are based on the analysis of similar structures and may vary slightly from experimental values.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.

The mass spectrum of "this compound" is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet, with the [M+2]⁺ peak having nearly the same intensity as the [M]⁺ peak.

Common fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group. This could lead to the formation of characteristic fragment ions such as the 4-bromobenzoyl cation ([C₇H₄BrO]⁺) and the thiophen-2-ylcarbonyl cation ([C₅H₃OS]⁺), or the respective acylium ions.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. The exact mass of "this compound" is 265.94010 g/mol . HRMS analysis would be expected to confirm this with a high degree of accuracy (typically within a few parts per million). This precise mass measurement is crucial for unambiguously confirming the molecular formula of the compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ (C₁₁H₇⁷⁹BrOS)⁺ | 265.9 |

| [M+2]⁺ (C₁₁H₇⁸¹BrOS)⁺ | 267.9 |

| [C₇H₄BrO]⁺ | 183/185 |

| [C₅H₃OS]⁺ | 111 |

Note: The predicted values are based on the analysis of similar structures and may vary slightly from experimental values.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and other elements (in this case, sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula, C₁₁H₇BrOS. A close agreement between the found and calculated values provides strong evidence for the purity and the correct elemental composition of the synthesized compound.

Table 5: Theoretical Elemental Composition of this compound (C₁₁H₇BrOS)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 49.46 |

| Hydrogen (H) | 2.64 |

| Bromine (Br) | 29.91 |

| Oxygen (O) | 5.99 |

| Sulfur (S) | 12.00 |

Experimental results from elemental analysis are expected to be in close agreement with these theoretical values, typically within a ±0.4% margin of error, to confirm the empirical formula of the compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for (4-Bromophenyl)(thiophen-2-yl)methanone and its analogs are often performed using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p) to provide a detailed understanding of its properties. nih.govniscair.res.in

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For thiophene-based compounds, DFT calculations are employed to find the equilibrium geometry, which corresponds to the minimum energy state on the potential energy surface. niscair.res.innih.gov These optimized structures are then used for further analysis of the electronic properties. nih.gov The electronic structure of the molecule, including the distribution of electrons and the nature of chemical bonds, is a key outcome of these calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov For related pyrazoline derivatives, HOMO-LUMO gaps have been calculated to be in the range of 3.02 to 3.83 eV. nih.gov The distribution of HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.9 to -6.1 |

| ELUMO | -2.2 to -2.9 |

| Energy Gap (ΔE) | 3.0 to 3.8 |

Mulliken atomic charge analysis provides a method for estimating the partial atomic charges on each atom within a molecule. This information is valuable for understanding the distribution of electron density and identifying electrophilic and nucleophilic sites. researchgate.net In molecules containing electronegative atoms like oxygen, sulfur, and bromine, these atoms are expected to carry negative charges, while hydrogen and some carbon atoms will have positive charges. niscair.res.inresearchgate.net The charge distribution influences various molecular properties, including the dipole moment and reactivity. researchgate.net For instance, in a related compound, the oxygen atom of the carbonyl group was found to have a negative charge, while the sulfur atoms carried positive charges. niscair.res.in

| Atom | Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.3 to -0.4 |

| S (thiophene) | +0.3 to +0.4 |

| Br | -0.05 to -0.1 |

| C (carbonyl) | +0.2 to +0.3 |

Theoretical vibrational analysis, performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the observed experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. nih.gov This aids in the structural confirmation of the synthesized compound.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of a molecule. researchgate.netresearchgate.net NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. researchgate.net This analysis can reveal significant charge transfer from lone pairs of heteroatoms to antibonding orbitals of adjacent bonds, which plays a crucial role in the molecule's electronic structure and stability. researchgate.net

Molecular Docking Studies (Methodological Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and design. nih.gov The general methodology for molecular docking involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The ligand structure, in this case, this compound, is optimized to its lowest energy conformation. d-nb.infoamazonaws.com

Grid Box Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm. amazonaws.com

Docking Simulation: A docking program, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses based on a scoring function that estimates the binding affinity. d-nb.infoamazonaws.com

Analysis of Results: The results are analyzed to identify the most favorable binding modes, characterized by the lowest binding energies. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are examined to understand the basis of the binding affinity. dergipark.org.tr

Electrophilicity and Nucleophilicity Indices

The reactivity of a chemical species can be quantitatively described through global reactivity descriptors derived from conceptual Density Functional Theory (DFT). Among these, the electrophilicity and nucleophilicity indices are crucial in predicting the behavior of a molecule in chemical reactions. These indices are determined by the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Detailed theoretical and computational investigations into the precise electrophilicity and nucleophilicity indices of this compound are not extensively available in the public domain. However, significant insights can be drawn from studies on structurally analogous compounds. Research conducted on a series of imine derivatives, specifically N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine and its analogues, provides valuable data on these reactivity descriptors. researchgate.netnih.gov These studies employed DFT calculations using the B3LYP/6-31G(d,p) basis set to explore the electronic properties and reactivity of these molecules. researchgate.netnih.gov

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, indicating its behavior as an electrophile. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. researchgate.net Conversely, the nucleophilicity index (N) describes the electron-donating capability of a molecule. researchgate.net

For a series of related thiophene-based imine compounds, these indices, along with the underlying HOMO and LUMO energies, have been calculated. researchgate.net The energies of the HOMO and LUMO are fundamental to understanding chemical reactivity; EHOMO relates to the ionization potential and the ability to donate electrons, while ELUMO is associated with the electron affinity and the ability to accept electrons. researchgate.net The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. researchgate.net

The following table summarizes the calculated quantum chemical parameters for a representative compound from the aforementioned study, which serves as a close model for understanding the potential reactivity of this compound.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.82 |

| ELUMO | -2.07 |

| Chemical Hardness (η) | 1.87 |

| Electronic Chemical Potential (µ) | -3.94 |

| Electrophilicity Index (ω) | 4.15 |

| Nucleophilicity Index (N) | 3.29 |

Data sourced from a study on a structurally related imine derivative, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine. researchgate.net

These theoretical calculations provide a framework for understanding the electronic structure and reactivity of the this compound scaffold. The electrophilicity and nucleophilicity indices are instrumental in predicting how the molecule will interact with other reagents, guiding the synthesis of new derivatives and the exploration of its chemical properties.

Applications As a Building Block and Intermediate in Advanced Synthesis

Role in Pharmaceutical Intermediate Synthesis

The scaffold of (4-Bromophenyl)(thiophen-2-yl)methanone is a recurring motif in medicinal chemistry, providing a robust platform for the development of novel therapeutic agents. The presence of the bromine atom offers a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Development of Diverse Drug Candidates

This chemical compound is a key precursor in the synthesis of a range of drug candidates with potential applications in treating various diseases. Researchers have utilized it to create novel derivatives with promising biological activities. For instance, derivatives of brominated thienyl ketones are instrumental as pharmaceutical synthesis intermediates. A notable example is a derivative of this compound which serves as an intermediate in the synthesis of Canagliflozin, a medication used to treat type 2 diabetes.

Furthermore, the thieno researchgate.netlookchem.comdiazepin-2-one core, which can be synthesized from thiophene-based precursors, has been explored for its potent antiproliferative activities against cancer cell lines. nih.gov One of the most potent compounds in a studied series, a urea (B33335) derivative, was identified as a powerful inhibitor of multiple protein kinases, including FMS kinase, highlighting its potential for further development in cancer therapeutics. nih.gov

The versatility of the thiophene (B33073) scaffold extends to the development of antiviral agents. In the search for Ebola virus entry inhibitors, a series of compounds based on a thiophene hit was synthesized and evaluated, demonstrating the potential of this chemical class in addressing infectious diseases. Additionally, N-acyl-α-amino acid derivatives incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising potential for the development of new antimicrobial agents to combat Gram-positive pathogens and biofilm-associated infections. mdpi.com

Advanced Material Science Applications

The electronic properties inherent to the thiophene ring make this compound and its derivatives attractive for applications in material science, particularly in the field of organic electronics where they are used to construct components for a variety of devices.

Organic Semiconductors for Electronic Devices

Thiophene-based molecules are a cornerstone in the development of organic semiconductors due to their excellent charge transport properties. While specific performance data for the parent compound is not extensively documented, the electrical characteristics of related thiophene-containing materials underscore their importance. For example, thiophene-based compounds have been shown to exhibit p-channel activity, with some derivatives achieving significant hole mobility, a key parameter in the performance of organic field-effect transistors (OFETs).

| Compound Type | Hole Mobility (cm²/Vs) | Current On/Off Ratio | Reference |

|---|---|---|---|

| Dithienothiophene (DTT) derivative | up to 0.07 | > 10⁸ | General finding for DTT compounds |

| Oligofluorene−Thiophene derivative | as high as 0.12 | Not specified | General finding for Oligofluorene−Thiophene derivatives |

Solar Cells and Light-Emitting Diodes (LEDs)

In the realm of renewable energy, thiophene derivatives are integral to the fabrication of organic solar cells. Polymers and small molecules containing thiophene units act as electron donor materials in the active layer of these devices. The power conversion efficiency (PCE) of solar cells is a critical metric, and research has shown that modifying the structure of thiophene-based polymers can significantly impact this efficiency.

Similarly, in the field of lighting and displays, thiophene-based materials are utilized in the emissive layer of organic light-emitting diodes (OLEDs). The design of these molecules, often following a donor-π-acceptor architecture, allows for the tuning of their photophysical properties to achieve efficient light emission.

| Device Type | Key Performance Metric | Value | Reference |

|---|---|---|---|

| Organic Solar Cell | Power Conversion Efficiency (PCE) | up to 6.21% | For a specific donor-acceptor polymer containing 4,7-bis(thiophen-2-yl)benzo[c] researchgate.netnih.govnih.govthiadiazole |

| Organic Light-Emitting Diode (OLED) | Maximum External Quantum Efficiency | 4.61% | For a D–π–A type pull–push compound |

| Organic Light-Emitting Diode (OLED) | Maximum Power Efficiency | 6.70 lm/W | For a D–π–A type pull–push compound |

Agrochemical Research and Development

The structural motifs present in this compound are also found in molecules developed for the agricultural sector. The compound serves as a precursor for the synthesis of novel pesticides and herbicides, contributing to the ongoing efforts to protect crops and ensure food security.

Precursors for Pesticides and Herbicides

Imines, which can be readily synthesized from ketones such as this compound, are versatile intermediates in the preparation of various agrochemicals. nih.gov These imine derivatives can be further modified to produce compounds with fungicidal, insecticidal, and herbicidal properties. nih.gov

Research into new pesticidal agents has led to the synthesis of thienylpyridyl- and thioether-containing acetamides. Through systematic structural optimization, compounds with high insecticidal activity, particularly against pests like Plutella xylostella (diamondback moth), have been identified. Some of these novel compounds have shown efficacy comparable to commercial insecticides, marking them as promising lead structures for the development of new crop protection products. Furthermore, certain derivatives have also exhibited favorable fungicidal activities against plant pathogens such as Physalospora piricola.

Analytical Chemistry Applications

The utility of a chemical compound in analytical chemistry is established through rigorous testing and validation, leading to its certification as a reference material or its adoption in calibration protocols. This process ensures the reliability and accuracy of analytical measurements. However, for this compound, such applications have not been reported.

Use as a Standard Reference Material

A standard reference material (SRM) is a compound of high purity that is used as a calibration standard for an analytical instrument. The search for documentation or certification of this compound as an SRM for any analytical technique, including chromatography and spectroscopy, did not produce any relevant results. While commercial suppliers list the compound, this does not confer the status of a certified reference material.

Instrument Calibration and Measurement Accuracy

Similarly, no instances were found of this compound being used for the calibration of analytical instruments or in procedures to ensure measurement accuracy. The development of analytical methods often involves the use of well-characterized compounds to validate the performance of the method. The absence of such data for this particular compound suggests it is not a commonly used calibrant in analytical laboratories.

While the broader classes of compounds to which this compound belongs, such as benzophenones and thiophenes, are subjects of analytical interest, particularly in environmental and food analysis, the specific analytical applications for this compound remain undefined. Future research may explore and establish such roles, but based on currently available information, its utility in analytical chemistry is not documented.

Reaction Mechanism Elucidation

Investigation of Reaction Pathways

The formation of the central carbonyl bridge between the 4-bromophenyl and thiophen-2-yl moieties can be accomplished via two principal synthetic strategies.

Q & A

Q. Key Crystallographic Parameters

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C=O bond length | 1.214 | |

| Dihedral angle | 12.3° | |

| R factor | 0.054 |

Advanced Question: How do electron-withdrawing substituents (e.g., bromine) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The 4-bromo group enhances electrophilicity, enabling Suzuki-Miyaura coupling with arylboronic acids. Key considerations:

- Electronic Effects : Bromine’s −I effect activates the phenyl ring for oxidative addition to Pd(0) catalysts .

- Steric Effects : Substituents on the thiophene ring (e.g., methoxy groups) may reduce coupling efficiency by hindering catalyst access .

- Reaction Monitoring : Use GC-MS or HPLC to track intermediates and optimize stoichiometry (e.g., 1:1.2 ratio of bromophenyl ketone to boronic acid) .

Advanced Question: How can contradictory data between computational predictions and experimental results (e.g., bond angles) be reconciled?

Methodological Answer:

Discrepancies often arise from crystal packing forces or solvent effects not modeled in DFT calculations. To address this:

- DFT Refinement : Include solvent (e.g., DCM) in the computational model using a polarizable continuum model (PCM) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) that distort bond angles in the solid state .

- Statistical Validation : Compare experimental vs. computed parameters using R² regression (e.g., R² > 0.95 for bond lengths) .

Advanced Question: What experimental design strategies mitigate degradation of this compound in long-term studies?

Methodological Answer:

Degradation pathways (e.g., photolysis or hydrolysis) require:

Q. Degradation Kinetics (Example)

| Condition | Half-life (days) | Degradation Product |

|---|---|---|

| 25°C, light | 7 | Thiophene oxide |

| 4°C, dark | 90 | None |

Advanced Question: How does the thiophene ring’s aromaticity affect the compound’s electronic properties in material science applications?

Methodological Answer:

The thiophene ring’s π-conjugation and electron-rich nature enhance charge transport in organic semiconductors. Experimental approaches include:

- Cyclic Voltammetry (CV) : Measure oxidation potentials (e.g., E₁/2 = +1.2 V vs. Ag/AgCl) to assess hole-transport capacity .

- DFT Calculations : HOMO-LUMO gaps (~3.1 eV) correlate with UV-Vis absorbance maxima at 320 nm .

- Morphology Studies : Use atomic force microscopy (AFM) to evaluate film crystallinity when doped into polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.